molecular formula C23H27NO6S B14702578 3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate CAS No. 23735-20-8

3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B14702578
CAS No.: 23735-20-8
M. Wt: 445.5 g/mol
InChI Key: RNXSDOIOYIQFQE-WLHGVMLRSA-N
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Description

3-(5,5-dioxo-6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiepin core, which is a sulfur-containing heterocycle, and a propyl-dimethylazanium group, which contributes to its reactivity and interaction with biological systems.

Preparation Methods

The synthesis of 3-(5,5-dioxo-6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate involves multiple steps, typically starting with the formation of the benzothiepin core. This can be achieved through cyclization reactions involving appropriate precursors. The propyl-dimethylazanium group is then introduced via alkylation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiepin core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The propyl-dimethylazanium group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

3-(5,5-dioxo-6,11-dihydrobenzoc

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiepin core can interact with active sites of enzymes, potentially inhibiting their activity. The propyl-dimethylazanium group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other benzothiepin derivatives and related heterocycles, such as:

Properties

CAS No.

23735-20-8

Molecular Formula

C23H27NO6S

Molecular Weight

445.5 g/mol

IUPAC Name

3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C19H23NO2S.C4H4O4/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19;5-3(6)1-2-4(7)8/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RNXSDOIOYIQFQE-WLHGVMLRSA-N

Isomeric SMILES

C[NH+](C)CCCC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=C/C(=O)[O-])\C(=O)O

Canonical SMILES

C[NH+](C)CCCC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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